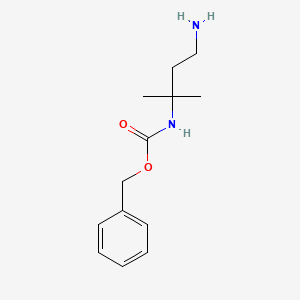

2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Overview

Description

“2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid” is a compound that contains a pyrazole ring. Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are reported to possess a wide range of biological activities such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .

Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of 1H-pyrazole derivatives, including those related to 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, have been a subject of research, focusing on their structural and spectral properties. These studies involve experimental and theoretical approaches to understand the compound's characteristics (İ. Yıldırım, F. Kandemirli, Y. Akçamur, 2005; S. Viveka, G. Vasantha, Dinesha, S. Naveen, N. K. Lokanath, G. K. Nagaraja, 2016).

Chemical Reactions and Transformations

- Research on the reactions of 4-phenyl-1,2,4-triazoline-3,5-dione with 2-pyrazolines has shown the formation of substituted pyrazolines and their conversion into cyclopropanes, which is relevant for understanding the chemical behavior of related cyclopropane-carboxylic acids (R. Novikov, V. A. Korolev, Yu V Tomilov, 2011).

Antimicrobial Applications

- Derivatives of 1H-pyrazole, like those structurally related to this compound, have been studied for their antimicrobial activities. The synthesis of Schiff bases from chitosan and heteroaryl pyrazole derivatives demonstrated varied antimicrobial effects against a range of pathogens, highlighting their potential in antimicrobial research (A. Hamed, Ismail A. Abdelhamid, G. Saad, N. A. Elkady, M. Elsabee, 2020).

Metal Complexes and Materials Science

- The synthesis of metal complexes using phenyl substituted pyrazole carboxylic acids, including structures related to this compound, has led to the creation of new materials with diverse frameworks. These complexes exhibit a range of structural motifs from 0D to 3D frameworks and are of interest for their potential applications in materials science (Yunnan Gong, Chong-Bo Liu, Hui-Liang Wen, L. Yan, Zhi-Qiang Xiong, L. Ding, 2011).

Safety and Hazards

Future Directions

Pyrazoles and their derivatives have been the focus of many research studies due to their wide range of biological activities. Future research may focus on the synthesis of new pyrazole derivatives, including “2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid”, and the exploration of their potential biological activities .

Mechanism of Action

Target of Action

The compound belongs to the class of pyrazoles, which are known to interact with various biological targets. For instance, some pyrazoles have been found to interact with enzymes, receptors, and ion channels .

Mode of Action

The exact mode of action would depend on the specific target. Generally, pyrazoles can bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Pyrazoles have been implicated in a variety of pathways, including inflammatory response, signal transduction, and metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrazoles, in general, are known for their good bioavailability and metabolic stability .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. Some pyrazoles have been found to exhibit anti-inflammatory, antiviral, and anticancer activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, certain pyrazoles are known to be stable under normal physiological conditions .

properties

IUPAC Name |

2-(1-phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUXUHQNXUDJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

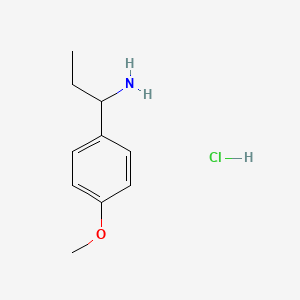

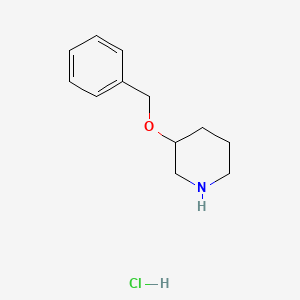

![[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419200.png)

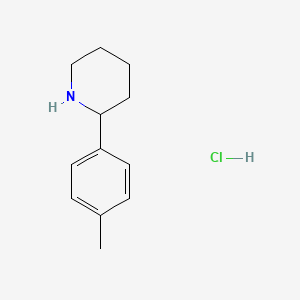

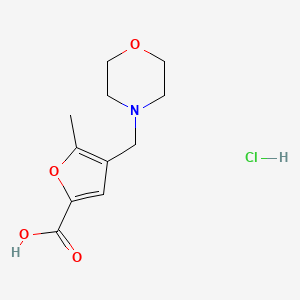

![4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1419201.png)

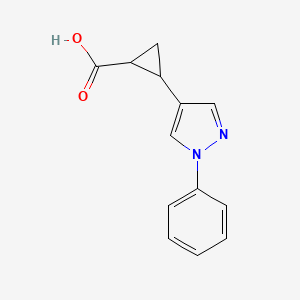

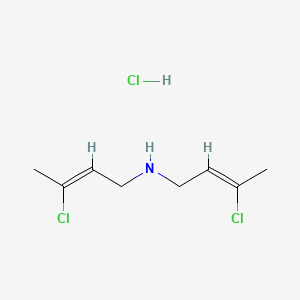

![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)